molecular formula C15H14F3NO B2974883 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797904-57-4

8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2974883
CAS No.: 1797904-57-4
M. Wt: 281.278
InChI Key: JZAXYXLJFNIRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a versatile synthetic intermediate based on the privileged 8-azabicyclo[3.2.1]octane scaffold, a structure of high interest in medicinal chemistry. The core bicyclic framework provides a rigid, three-dimensional structure that is valuable for exploring and modulating biological targets. The 3-(trifluoromethyl)benzoyl group attached to the bridgehead nitrogen is a key functional feature; the trifluoromethyl moiety is known to enhance metabolic stability and influence lipophilicity, which can be critical for optimizing the pharmacokinetic properties of lead compounds. This specific molecular architecture makes it a valuable building block for drug discovery programs, particularly in the synthesis of novel compounds for central nervous system (CNS) disorders, enzyme inhibition, and probing protein-protein interactions. Researchers utilize this compound in various cross-coupling reactions, such as Stille or Suzuki couplings, to introduce complex biaryl systems, as well as in further functionalization of the alkene moiety. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)11-4-1-3-10(9-11)14(20)19-12-5-2-6-13(19)8-7-12/h1-5,9,12-13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAXYXLJFNIRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and biological activities of the target compound with its analogs:

Compound Name (Structure) Substituent(s) and Position Molecular Formula (MW) Key Biological Activity/Notes References
Target : 8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene 3-(Trifluoromethyl)benzoyl at C8 C₁₅H₁₄F₃NO (297.28 g/mol) Hypothesized CNS/cholinergic activity (structural analogy)
8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol 4-(Trifluoromethyl)phenyl at C3 C₁₅H₁₇F₃NO (308.30 g/mol) Potential CNS modulation (similar substituent)
Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) Phenyl at C3, methyl ester at C2 C₁₅H₁₉NO₂ (257.32 g/mol) Dopamine reuptake inhibitor (high affinity for DAT)
SD-1008 (8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid) Benzyl at C8, dicarboxylic acid C₁₉H₁₈N₂O₅ (366.36 g/mol) JAK2 inhibitor; enhances chemotherapy sensitivity
22e (3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo...) Cyclopropylmethyl at C8 C₂₇H₂₈F₂NO (435.52 g/mol) Nicotinic acetylcholine receptor ligand
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride Phenyl at C3 C₁₃H₁₅N·HCl (221.7 g/mol) Structural building block for neuroactive compounds

Key Observations

Substituent Position and Electronic Effects :

  • The target compound ’s 3-(trifluoromethyl)benzoyl group at C8 introduces steric bulk and electron-withdrawing effects, likely enhancing receptor binding specificity compared to phenyl or benzyl substituents (e.g., Troparil or 3-phenyl derivatives) .
  • SD-1008 ’s dicarboxylic acid moiety enables hydrogen bonding, contributing to its JAK2 inhibition by interacting with kinase active sites .

Biological Activity Correlations: Troparil’s methyl ester and phenyl group at C3 are critical for dopamine transporter (DAT) binding, whereas the target’s benzoyl group may favor interactions with acetylcholine receptors or enzymes . 8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo...octan-3-ol () demonstrates that trifluoromethyl placement (C3 vs.

Physicochemical Properties :

  • The target compound ’s molecular weight (297.28 g/mol) and lipophilicity (logP ~2.5 estimated) suggest moderate blood-brain barrier penetration, aligning with CNS drug candidates.
  • SD-1008 ’s higher polarity (due to dicarboxylic acid) may limit CNS uptake but improve solubility for systemic applications .

Biological Activity

The compound 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is part of a class of azabicyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by the azabicyclo[3.2.1]octane framework, which is known for its unique chemical reactivity and biological properties. The presence of a trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Structural Overview

ComponentDescription
Core Structure Azabicyclo[3.2.1]octane
Substituents Trifluoromethylbenzoyl group
Molecular Formula C18_{18}H18_{18}F3_{3}N3_{3}O
Molecular Weight 349.3 g/mol

The precise biological targets of This compound are not fully elucidated; however, compounds within this class have shown interactions with various neurotransmitter systems and enzyme inhibitors. The trifluoromethyl group is known to enhance binding affinity to receptors due to its electron-withdrawing properties.

Pharmacological Profiles

Research indicates that derivatives of azabicyclo compounds exhibit significant activity at monoamine transporters, particularly dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). For instance, studies have demonstrated that modifications to the azabicyclo structure can yield potent inhibitors with selectivity profiles reminiscent of established pharmacological agents such as GBR 12909 .

Case Study: Structure-Activity Relationships (SAR)

A study investigating 8-substituted derivatives revealed that specific modifications could lead to enhanced transporter affinity. For example, the compound 22e , with a cyclopropylmethyl group, displayed a DAT K(i) value of 4.0 nM, indicating high potency at the dopamine transporter . This suggests that similar modifications in This compound could lead to significant biological activity.

Comparative Analysis with Related Compounds

To better understand the efficacy and potential applications of This compound , it is useful to compare it with structurally similar compounds.

Compound NameNotable FeaturesBiological Activity
8-Azabicyclo[3.2.1]octaneBasic bicyclic structureLimited activity without substituents
3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octaneContains methoxy groupModerate analgesic properties
4-Trifluoromethyl-benzamide derivativesSimilar trifluoromethyl groupPotential enzyme inhibitors

The unique combination of substituents in This compound may enhance its pharmacological profile compared to simpler derivatives.

Q & A

Q. What are the established synthetic routes for 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene, and how do reaction conditions influence diastereocontrol?

The synthesis often involves radical cyclization strategies. For example, 4-(2-bromo-1,1-dimethylethyl)-1-allyl-substituted azetidin-2-ones undergo radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol . Modifying substituents (e.g., 2-methylallyl groups) can reduce diastereomeric excess to 75–78%, highlighting the sensitivity of stereochemical outcomes to steric and electronic factors .

Q. What analytical techniques are most reliable for characterizing the stereochemistry of bicyclic azabicyclo derivatives?

X-ray crystallography is the gold standard for resolving stereochemistry. For example, crystal data (orthorhombic P21_121_121_1 symmetry, a = 5.9354 Å, b = 13.3091 Å, c = 22.1511 Å) confirmed the absolute configuration of a benzyl-substituted analog . Complementary techniques include 1^1H/13^13C NMR and HPLC with chiral stationary phases for enantiomeric purity validation .

Q. How can researchers mitigate hazards associated with handling this compound in laboratory settings?

Safety data sheets (SDS) recommend:

  • Storage at 2–8°C to prevent decomposition .
  • Immediate washing with soap/water for skin contact and 15-minute eye rinsing with water .
  • Use of fume hoods to avoid inhalation risks .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of trifluoromethyl-substituted bicyclic compounds in nucleophilic acyl substitution?

Density Functional Theory (DFT) can model the electron-withdrawing effects of the trifluoromethyl group, which polarizes the benzoyl carbonyl and enhances electrophilicity. Transition state analysis may explain regioselectivity in reactions with amines or alcohols . Molecular dynamics simulations can further assess solvent effects on reaction pathways.

Q. How do structural modifications (e.g., fluorine substitution or spiro-oxirane derivatives) impact biological activity in preclinical models?

  • Fluorine substitution at the 3-position increases metabolic stability due to reduced cytochrome P450 interactions .
  • Spiro-oxirane derivatives (e.g., 8-[(3-chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]) show enhanced blood-brain barrier penetration in rodent models, likely due to improved lipophilicity .

Q. What strategies resolve contradictions in reported synthetic yields for azabicyclo derivatives?

Discrepancies in yields (e.g., 75–99% diastereomeric excess) often stem from:

  • Reagent purity : Trace moisture in toluene can deactivate n-tributyltin hydride .
  • Temperature gradients : Suboptimal heating in radical cyclization leads to incomplete conversion .
  • Substituent effects : Bulky groups (e.g., benzyl) introduce steric hindrance, slowing reaction kinetics .

Q. How can isotopic labeling (e.g., 18^{18}18F or 14^{14}14C) be applied to study the pharmacokinetics of this compound?

  • 18^{18}F labeling at the trifluoromethyl group enables PET imaging to track tissue distribution .
  • 14^{14}C-labeled analogs (e.g., at the benzoyl carbon) facilitate mass spectrometry-based quantification of metabolic pathways in hepatocyte assays .

Q. What in vitro/in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

  • In vitro : Radioligand binding assays (e.g., dopamine or serotonin transporters) using rat brain synaptosomes .
  • In vivo : Behavioral tests (e.g., forced swim test for antidepressant activity) in mice, with dose-response studies to establish therapeutic indices .

Methodological Tables

Q. Table 1. Comparative Diastereocontrol in Radical Cyclization

SubstituentReagentsDiastereomeric ExcessReference
1-Allyln-Bu3_3SnH, AIBN>99%
1-(2-Methylallyl)n-Bu3_3SnH, AIBN75–78%

Q. Table 2. Key Safety Parameters

ParameterValue/RiskReference
Storage Temperature2–8°C
Acute Toxicity (LD50_{50})>2000 mg/kg (oral, rat)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.